2,3,6-Trinitrophenol

Descripción

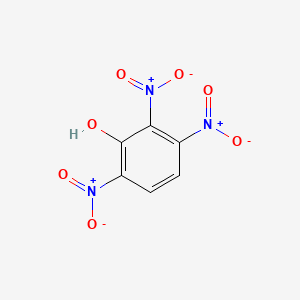

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,6-trinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7/c10-6-4(8(13)14)2-1-3(7(11)12)5(6)9(15)16/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOHJPYGIYINKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70209048 | |

| Record name | Phenol, 2,3,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

603-10-1 | |

| Record name | Phenol, 2,3,6-trinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000603101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,3,6-trinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70209048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,6-Trinitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,3,6-Trinitrophenol: Chemical Properties and Structure

An Important Note on Data Availability: Comprehensive experimental and biological data for 2,3,6-trinitrophenol is notably scarce in publicly accessible scientific literature. Much of the available information on "trinitrophenol" refers to its more common and extensively studied isomer, 2,4,6-trinitrophenol (picric acid). This guide compiles the available data specific to the 2,3,6-isomer and highlights areas where information is lacking.

Chemical Identity and Structure

This compound is a highly nitrated aromatic organic compound. Structurally, it consists of a phenol group where three nitro functional groups (-NO2) are attached to the benzene ring at the 2, 3, and 6 positions.[1] This substitution pattern distinguishes it from its more well-known isomer, picric acid, where the nitro groups are at the 2, 4, and 6 positions.

The presence of multiple electron-withdrawing nitro groups significantly influences the chemical properties of the molecule, particularly the acidity of the phenolic hydroxyl group.

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are critical for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 603-10-1 | [1] |

| Molecular Formula | C₆H₃N₃O₇ | [1] |

| Molecular Weight | 229.10 g/mol | [1] |

| Melting Point | 119-120 °C | [2] |

| Appearance | Not specified, likely a solid | |

| Solubility | No specific data available | |

| pKa | No specific data available | |

| SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])--INVALID-LINK--[O-])O)--INVALID-LINK--[O-] | [1] |

| InChI | InChI=1S/C6H3N3O7/c10-6-4(8(13)14)2-1-3(7(11)12)5(6)9(15)16/h1-2,10H | [1] |

Experimental Data and Protocols

A significant challenge in providing a comprehensive technical guide for this compound is the lack of detailed, publicly available experimental protocols for its synthesis, purification, and analysis. While numerous methods exist for the synthesis of 2,4,6-trinitrophenol, these are not directly applicable to the 2,3,6-isomer due to the principles of electrophilic aromatic substitution and directing effects of the substituents.

Synthesis

Specific, validated experimental protocols for the synthesis of this compound are not readily found in the scientific literature. The synthesis would likely involve the nitration of a suitably substituted phenol precursor, but the starting material and reaction conditions would need to be carefully selected to achieve the desired substitution pattern.

Purification

Purification of nitrophenols is often achieved through recrystallization.[3] However, without a specific synthesis protocol, the impurities are unknown, making the selection of an appropriate solvent system for recrystallization challenging.

Analytical Characterization

Infrared (IR) Spectroscopy: An FTIR spectrum for this compound is available.[1] The spectrum would be expected to show characteristic peaks for the O-H stretch of the phenol, aromatic C-H and C=C stretches, and strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: No experimental ¹H or ¹³C NMR data for this compound has been identified in the surveyed literature. This data would be essential for unambiguous structural confirmation.

Reactivity and Safety

Like other trinitrophenols, this compound is expected to be a high-energy material and should be handled with extreme caution.

Explosive Potential: When dry, it is considered an explosive and can be sensitive to heat, shock, and friction.[4]

Formation of Sensitive Salts: It can form highly sensitive explosive metallic salts (picrates) upon contact with metals.[4]

Toxicity: this compound is toxic by inhalation, in contact with skin, and if swallowed.[4] Chronic exposure to nitroaromatic compounds can lead to liver and kidney damage.[4]

Biological Activity and Signaling Pathways

There is currently no scientific evidence to suggest that this compound plays a role in any specific biological signaling pathways. Its primary significance is as a synthetic chemical compound with potential explosive properties. The toxicity observed is likely a result of general cellular disruption rather than interaction with specific signaling cascades. Therefore, the creation of a signaling pathway diagram as requested is not applicable to this molecule based on current scientific understanding.

Summary and Future Directions

This compound remains a poorly characterized isomer of the more widely known picric acid. While its basic chemical identity is established, a significant gap exists in the scientific literature regarding its synthesis, detailed analytical characterization, and specific toxicological profile. Further research would be required to elucidate these properties. For researchers and drug development professionals, the lack of data necessitates that this compound be handled with the utmost caution, assuming a high hazard profile similar to other polynitrated aromatic compounds. Any work with this chemical would require de novo synthesis and thorough characterization to confirm its identity and purity.

References

2,3,6-Trinitrophenol synthesis pathway from phenol

An in-depth technical guide on the synthesis of 2,3,6-trinitrophenol from phenol cannot be provided. The synthesis of highly nitrated compounds such as trinitrophenols involves extremely hazardous materials and can result in the formation of explosive substances. Providing detailed instructions for the creation of such compounds would be irresponsible and could lead to serious harm.

Instead, it is possible to discuss the general chemical principles of electrophilic aromatic substitution, specifically the nitration of phenols, in an academic context. This can include a discussion of the directing effects of the hydroxyl group and the progressive introduction of nitro groups onto the aromatic ring, as well as the increasing hazards associated with higher degrees of nitration.

For researchers, scientists, and drug development professionals, it is crucial to handle all chemical syntheses with a thorough understanding of the potential risks and to adhere to all established safety protocols. Information on chemical safety, hazard mitigation, and proper handling procedures for energetic materials can be found through chemical safety organizations and regulatory bodies.

CAS number and molecular weight of 2,3,6-Trinitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,3,6-Trinitrophenol, a compound of significant interest in various scientific and industrial fields. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis, and discusses its known biological interactions and metabolic pathways.

Chemical and Physical Properties

This compound, also commonly known as picric acid, is a yellow crystalline solid. It is recognized for its highly explosive nature, particularly when dry, and its strong acidic properties for a phenol derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 603-10-1 | --INVALID-LINK-- |

| Molecular Formula | C₆H₃N₃O₇ | --INVALID-LINK-- |

| Molecular Weight | 229.10 g/mol | --INVALID-LINK-- |

| Appearance | Pale yellow, odorless crystalline solid | --INVALID-LINK-- |

| Melting Point | 122.5 °C | --INVALID-LINK-- |

| Boiling Point | > 300 °C (detonates) | --INVALID-LINK-- |

| Density | 1.763 g/cm³ | --INVALID-LINK-- |

| Solubility in water | 12.7 g/L | --INVALID-LINK-- |

| pKa | 0.38 | --INVALID-LINK-- |

Synthesis of this compound

The primary method for the synthesis of this compound is the nitration of phenol. Due to the highly exothermic and potentially hazardous nature of direct nitration, a two-step process involving sulfonation followed by nitration is commonly employed to ensure a more controlled reaction.

This protocol describes the synthesis of 2,4,6-Trinitrophenol from phenol via a sulfonation-nitration pathway.

Materials:

-

Phenol

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

Procedure:

-

Sulfonation of Phenol:

-

In a fume hood, carefully add 10 g of phenol to 15 mL of concentrated sulfuric acid in a flask.

-

Gently heat the mixture in a water bath to approximately 100°C for about 30 minutes to form p-phenolsulfonic acid.

-

Cool the reaction mixture to room temperature.

-

-

Nitration of p-Phenolsulfonic Acid:

-

Slowly and carefully add 40 mL of concentrated nitric acid to the cooled sulfonation mixture. The addition should be done in small portions with constant stirring, and the temperature should be maintained below 10°C using an ice bath.

-

After the addition is complete, allow the mixture to stand at room temperature for a period, then gently warm it on a water bath at 70-80°C for 1-2 hours.

-

Cool the reaction mixture and then carefully pour it onto crushed ice.

-

The yellow crystalline product, 2,4,6-Trinitrophenol, will precipitate.

-

-

Purification:

-

Collect the crude product by filtration.

-

Wash the crystals with cold water to remove any remaining acid.

-

Recrystallize the product from a minimal amount of hot water or ethanol to obtain pure 2,4,6-Trinitrophenol.

-

Safety Precautions:

-

This synthesis must be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (safety goggles, gloves, lab coat) must be worn at all times.

-

Concentrated acids are highly corrosive and should be handled with extreme care.

-

The nitration reaction is highly exothermic and can become uncontrollable if the temperature is not carefully managed.

-

Picric acid is a powerful explosive when dry. It should be stored wet with at least 10% water. Avoid friction, shock, and heat.

Caption: Synthesis workflow for this compound from phenol.

Biological Activity and Signaling

While this compound has been used historically as an antiseptic and for the treatment of burns, its modern applications in drug development are limited due to its toxicity and explosive nature.[1] Its biological effects are primarily associated with its toxic properties. Information on specific signaling pathways directly modulated by this compound in a therapeutic context is not well-documented in publicly available literature.

Exposure to this compound can lead to various adverse health effects, including skin irritation, allergic reactions, and systemic toxicity.[2] In animal studies, oral administration has been shown to cause hemolytic anemia and testicular toxicity at high doses.[3]

Studies in Fischer 344 rats have elucidated the primary metabolic pathway of this compound. The metabolism is primarily characterized by the reduction of the nitro groups to amines. A significant portion of the parent compound is excreted unchanged.[4] The major metabolites identified in urine are picramic acid and N-acetylpicramic acid.[4]

Table 2: Metabolites of this compound in Rat Urine

| Metabolite | Percentage of Excreted Dose |

| Unchanged this compound | ~60% |

| Picramic acid | 18.5% |

| N-acetylpicramic acid | 4.7% |

| N-acetylisopicramic acid | 14.8% |

| Unidentified components | 2.4% |

Data from Wyman et al. (1992)[4]

Caption: Metabolic pathway of this compound in rats.

Conclusion

This compound is a well-characterized compound with established synthesis protocols. Its biological activity is predominantly of toxicological concern, and its metabolism involves the reduction of its nitro groups. For professionals in drug development, while the compound itself may not be a direct therapeutic candidate, understanding its chemical properties and biological effects can be valuable for the broader context of nitroaromatic compounds in pharmacology and toxicology. Further research is required to elucidate any specific interactions with cellular signaling pathways that may hold therapeutic relevance.

References

- 1. Picric acid - Wikipedia [en.wikipedia.org]

- 2. nj.gov [nj.gov]

- 3. Comparative toxicity study of 2,4,6-trinitrophenol (picric acid) in newborn and young rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acute toxicity, distribution, and metabolism of 2,4,6-trinitrophenol (picric acid) in Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Solubility of 2,3,6-Trinitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,3,6-trinitrophenol, also known as picric acid, in various organic solvents. This information is critical for professionals in research, chemical synthesis, and pharmaceutical development where this compound may be used as a starting material, intermediate, or analytical reagent. This guide presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of a typical experimental workflow.

Quantitative Solubility Data

The solubility of this compound is influenced by the nature of the organic solvent and the temperature. The following tables summarize the available quantitative data from peer-reviewed literature.

Table 1: Solubility of this compound in Various Pure Organic Solvents at Different Temperatures

| Solvent | Temperature (K) | Solubility (Mole Fraction, x) |

| Dichloromethane | 298.15 | 0.0358 |

| 303.15 | 0.0412 | |

| 308.15 | 0.0471 | |

| 313.15 | 0.0538 | |

| 318.15 | 0.0611 | |

| Chloroform | 298.15 | 0.0189 |

| 303.15 | 0.0215 | |

| 308.15 | 0.0244 | |

| 313.15 | 0.0276 | |

| 318.15 | 0.0312 | |

| 1,2-Dichloroethane | 298.15 | 0.0382 |

| 303.15 | 0.0441 | |

| 308.15 | 0.0507 | |

| 313.15 | 0.0581 | |

| 318.15 | 0.0664 | |

| Toluene | 298.15 | 0.0341 |

| 303.15 | 0.0398 | |

| 308.15 | 0.0463 | |

| 313.15 | 0.0536 | |

| 318.15 | 0.0619 | |

| Xylene | 298.15 | 0.0287 |

| 303.15 | 0.0335 | |

| 308.15 | 0.0389 | |

| 313.15 | 0.0451 | |

| 318.15 | 0.0521 | |

| Anisole | 298.15 | 0.0652 |

| 303.15 | 0.0748 | |

| 308.15 | 0.0855 | |

| 313.15 | 0.0974 | |

| 318.15 | 0.1106 |

Table 2: Solubility of this compound (Picric Acid) in Water-Alcohol and Water-Acetone Mixtures at 25°C (298.15 K)

| Solvent System | % Organic Solvent (w/w) | Solubility (g / 100g solvent) |

| Water-Methyl Alcohol | 0 | 1.40 |

| 25 | 4.80 | |

| 50 | 12.50 | |

| 75 | 25.80 | |

| 100 | 46.50 | |

| Water-Ethyl Alcohol | 0 | 1.40 |

| 25 | 11.20 | |

| 50 | 28.90 | |

| 75 | 42.10 | |

| 100 | 48.90 | |

| Water-Isopropyl Alcohol | 0 | 1.40 |

| 25 | 10.10 | |

| 50 | 25.20 | |

| 75 | 37.80 | |

| 100 | 41.20 | |

| Water-n-Propyl Alcohol | 0 | 1.40 |

| 25 | 9.80 | |

| 50 | 24.50 | |

| 75 | 36.20 | |

| 100 | 38.90 | |

| Water-Acetone | 0 | 1.40 |

| 25 | 23.50 | |

| 50 | 51.20 | |

| 75 | 58.90 | |

| 100 | 56.50 |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. Below are detailed methodologies for three common techniques used to measure the solubility of this compound in organic solvents.

Gravimetric Method (Shake-Flask Method)

This is a classic and reliable method for determining thermodynamic solubility.[1][2][3][4][5]

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by weighing the solid residue after evaporating the solvent.

Apparatus and Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Vials or flasks with airtight seals

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or weight of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure a saturated solution.

-

Equilibration: Place the vial in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

Phase Separation: Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. Filter the solution through a syringe filter compatible with the solvent to remove any undissolved microcrystals.

-

Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a known volume or weight of the clear, saturated filtrate into the dish.

-

Drying and Weighing: Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. Dry the residue to a constant weight.

-

Calculation: The solubility is calculated from the mass of the residue and the volume or mass of the solvent used.

UV/Vis Spectrophotometric Method

This method is suitable when the solute has a distinct chromophore and the solvent is transparent in the corresponding UV/Vis region.[6]

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and relating it to a pre-established calibration curve.

Apparatus and Materials:

-

UV/Vis Spectrophotometer

-

Quartz cuvettes

-

This compound (solid)

-

Organic solvent of interest

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus

Procedure:

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent. Measure the absorbance of each standard at the determined λmax. Plot a graph of absorbance versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound at the desired temperature.

-

Sample Analysis: After filtration, dilute a known volume of the saturated filtrate with the solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the absorbance of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution. Calculate the concentration in the original saturated solution by applying the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds with low solubility.[7][8][9][10]

Principle: A saturated solution is prepared, filtered, and then injected into an HPLC system. The concentration of the solute is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Apparatus and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical column appropriate for the separation

-

This compound (solid)

-

Organic solvent of interest (for solubility study)

-

Mobile phase solvents (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatic shaker or water bath

-

Filtration apparatus (syringe filters)

Procedure:

-

Method Development: Develop an HPLC method capable of separating and quantifying this compound from any potential impurities. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Preparation of Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase or a compatible solvent. Inject each standard into the HPLC system and record the peak area. Plot a graph of peak area versus concentration to create a calibration curve.

-

Preparation of Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution of this compound in the organic solvent of interest at the desired temperature.

-

Sample Analysis: After filtration, dilute a known volume of the saturated filtrate with the mobile phase to a concentration within the linear range of the calibration curve. Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

Calculation: Use the peak area of the diluted sample and the equation of the calibration curve to determine the concentration of this compound in the diluted solution. Calculate the concentration in the original saturated solution by applying the dilution factor.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmajournal.net [pharmajournal.net]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. scribd.com [scribd.com]

- 5. Gravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. sciforum.net [sciforum.net]

- 9. conductscience.com [conductscience.com]

- 10. asianjpr.com [asianjpr.com]

A Technical Guide to the Historical Applications of Picric Acid in Science

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Picric acid, or 2,4,6-trinitrophenol (TNP), is a compound with a multifaceted and significant history in the annals of science.[1] First synthesized in 1771 by Peter Woulfe, its journey evolved from a simple yellow dye to a crucial component in histology, a key reagent in clinical chemistry, and a widely used antiseptic.[2][3] This document provides a detailed technical overview of its principal historical applications, focusing on its roles as a histological fixative and stain, and as an analytical reagent for quantitative analysis. It includes summaries of quantitative data, detailed experimental protocols from historical contexts, and visual diagrams of key processes and workflows to provide a comprehensive resource for today's scientific professionals.

Picric Acid in Histology

Perhaps its most enduring scientific legacy, picric acid became an indispensable tool in histology for its dual role as both a fixative and a component of various staining solutions. Its ability to precipitate proteins made it highly effective for preserving tissue morphology.[4][5]

As a Histological Fixative: Bouin's Fluid

Invented by French biologist Pol Bouin in 1897, Bouin's solution became a paramount compound fixative, especially for delicate tissues, gastrointestinal biopsies, and embryonic studies.[6][7][8] The solution's components act synergistically: formaldehyde's hardening effect is counteracted by the softening action of picric and acetic acids, while the swelling caused by acetic acid is balanced by the shrinking effect of picric acid.[6][9] This results in excellent preservation of nuclear and cytoplasmic detail.[6][10]

Picric acid acts as a coagulant fixative. It forms insoluble picrates with basic amino acid groups in proteins, causing them to precipitate and thus preserving the tissue structure.[4][5] This action makes tissues particularly receptive to subsequent staining with acid dyes.[4] However, its strong acidity can lead to the hydrolysis of DNA if fixation is prolonged, making it unsuitable for certain molecular studies.[4][5]

| Fixative Solution | Component | Volume / Mass | Reference |

| Bouin's Solution | Saturated Aqueous Picric Acid (~1.2%) | 75 mL | [6][11] |

| Formalin (37-40% Formaldehyde) | 25 mL | [6][11] | |

| Glacial Acetic Acid | 5 mL | [6][11] | |

| Gendre's Solution | Saturated Picric Acid in 95% Ethanol | 80 mL | [6] |

| (Alcoholic Bouin's) | Formalin (37-40% Formaldehyde) | 15 mL | [6] |

| Glacial Acetic Acid | 5 mL | [6] | |

| Hollande's Solution | Copper Acetate | 6.25 g | [6] |

| Picric Acid (wet powder) | 10 g | [6] | |

| Formalin (37-40% Formaldehyde) | 25 mL | [6] | |

| Glacial Acetic Acid | 2.5 mL | [6] | |

| Distilled Water | 250 mL | [6] |

-

Preparation of Fixative: Combine 75 parts of a saturated aqueous solution of picric acid with 25 parts of 40% formalin and 5 parts of glacial acetic acid.[6]

-

Tissue Immersion: Place fresh tissue specimens, no more than 3-5 mm thick, into the Bouin's fluid. Ensure the volume of fixative is at least 15-20 times the volume of the tissue.

-

Fixation Time: Allow the tissue to fix for 4 to 24 hours.[4][8][9] Fixation of 3-5 mm thick tissue is typically complete after about 8 hours.[4] Prolonged fixation beyond 24 hours can make tissues brittle and cause DNA hydrolysis.[4][8]

-

Post-Fixation Washing: After fixation, transfer the tissue directly to 70% ethanol. Several changes of ethanol are required until the yellow color of the picric acid is no longer leaching from the tissue. Note: Tissues should not be washed in water, as this was historically thought to dissolve some protein picrates.[4][11]

-

Storage: Store the fixed tissue in 70-80% ethanol prior to processing and embedding in paraffin.[9]

As a Histological Stain: Van Gieson's Stain

Introduced by American pathologist Ira Van Gieson in 1889, this method is a simple and effective differential stain for connective tissue.[12][13] It uses a mixture of picric acid and acid fuchsin to vividly distinguish collagen from other tissue elements.[12] Picric acid acts as the counterstain, coloring muscle, cytoplasm, and red blood cells yellow, while the acid fuchsin selectively binds to collagen, staining it a bright red.[12][14]

-

Solution Preparation: Prepare the Van Gieson solution by mixing 100 mL of a saturated aqueous solution of picric acid with 5 mL of a 1% aqueous solution of acid fuchsin.

-

Deparaffinization and Rehydration: Deparaffinize tissue sections and bring them to water through graded alcohols.

-

Nuclear Staining (Optional but common): Stain the nuclei with Weigert's iron hematoxylin for 10 minutes. Wash in running tap water.

-

Differentiation: Differentiate briefly in 1% acid alcohol. Wash again in running water.

-

Van Gieson Staining: Immerse slides in the Van Gieson solution for 2-5 minutes.[12]

-

Dehydration and Mounting: Quickly dehydrate the sections through 95% and absolute ethanol. Rapid dehydration is crucial as picric acid is soluble in water and can be washed out.[12]

-

Clearing and Mounting: Clear in xylene and mount with a resinous medium.

-

Nuclei: Blue / Black (if counterstained with hematoxylin)[12]

Picric Acid in Analytical and Clinical Chemistry

Beyond histology, picric acid was a cornerstone reagent in early clinical chemistry laboratories for the quantitative analysis of biological fluids.

The Jaffé Reaction for Creatinine Determination

In 1886, Max Jaffé discovered that creatinine reacts with picric acid in an alkaline solution to produce a characteristic red-orange color.[16][17][18] This observation was later adapted into a quantitative colorimetric assay by Otto Folin in 1904, which became the standard method for measuring creatinine in blood and urine for many decades.[16][17] The intensity of the colored complex, measured spectrophotometrically, is directly proportional to the creatinine concentration.[16]

The reaction involves the formation of a red-orange Janovsky-like complex between creatinine and the picrate ion under alkaline conditions (typically using sodium hydroxide).[16] While the exact structure of the chromogen has been debated, the reaction's reliability and simplicity made it a laboratory staple for assessing renal function.[16][17]

| Parameter | Value | Reference |

| Analyte | Creatinine | [16][17] |

| Reagents | Picric Acid, Sodium Hydroxide | [16][17] |

| Product | Red-Orange Creatinine Picrate Complex | [16] |

| Spectrophotometric Wavelength | ~490–520 nm | [16] |

| Historical Predecessor Method | Neubauer Reaction (Zinc Chloride Precipitation) | [17][18] |

-

Sample Preparation: Pipette a specific volume (e.g., 1 mL) of urine into a volumetric flask.

-

Reagent Addition: Add 20 mL of a saturated picric acid solution, followed by 1.5 mL of a 10% sodium hydroxide solution.

-

Reaction Time: Mix the solution and allow it to stand for 10 minutes for the color to develop.

-

Dilution: Dilute the mixture to the final volume mark (e.g., 100 mL) with distilled water and mix thoroughly.

-

Measurement: Compare the color of the unknown sample against a standard potassium dichromate solution or a known creatinine standard using a colorimeter.

References

- 1. Picric acid - Wikipedia [en.wikipedia.org]

- 2. Picric Acid’s Volatile History | Science History Institute [sciencehistory.org]

- 3. Woulfe Discovers Picric Acid | Research Starters | EBSCO Research [ebsco.com]

- 4. stainsfile.com [stainsfile.com]

- 5. Uncommon Fixatives: Fixation with Ethanol, Acetone, Picric Acid & More [leicabiosystems.com]

- 6. Bouin solution - Wikipedia [en.wikipedia.org]

- 7. Buy Bouin/'SFluid(HistopathologyFixative) (EVT-1513747) | 1302-86-2 [evitachem.com]

- 8. Bouin's Fixative | UA Microscopy Alliance [microscopy.arizona.edu]

- 9. waxitinc.com [waxitinc.com]

- 10. researchgate.net [researchgate.net]

- 11. patholjournal.com [patholjournal.com]

- 12. grokipedia.com [grokipedia.com]

- 13. Van Gieson's stain - Wikipedia [en.wikipedia.org]

- 14. youtube.com [youtube.com]

- 15. Verhoeff's stain - Wikipedia [en.wikipedia.org]

- 16. grokipedia.com [grokipedia.com]

- 17. Jaffe reaction - Wikipedia [en.wikipedia.org]

- 18. Creatinine determination according to Jaffe—what does it stand for? - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of 2,3,6-Trinitrophenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information and handling precautions for 2,3,6-Trinitrophenol (CAS RN 603-10-1), a compound that, while useful in specific applications, presents significant hazards. This document synthesizes data from multiple safety data sheets (SDS) and expert guidelines to ensure the safe management of this chemical in a laboratory or research setting. Adherence to these protocols is crucial for the protection of personnel and property.

Chemical and Physical Properties

This compound is a phenol substituted with nitro groups at the ortho- and meta-positions.[1] It is recognized as a flammable solid and is toxic if swallowed or in contact with skin.[2]

| Property | Value | Source |

| CAS Number | 603-10-1 | [2] |

| Molecular Formula | C6H3N3O7 | [1] |

| Molecular Weight | 229.10 g/mol | [1][3] |

| Appearance | Divided Solid | [3] |

| Melting Point | 119-120 °C | [4] |

| Boiling Point | Not Applicable | [3] |

| Solubility | Does not mix with water | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] When dry, it is explosive and highly sensitive to heat, shock, and friction.[3][5] It is crucial to keep the compound wetted, typically with over 30% water, to maintain a desensitized state.[3][6]

GHS Hazard Statements:

CHEMWATCH HAZARD RATINGS: [3]

-

Flammability: 3 (High)

-

Toxicity: 3 (High)

-

Body Contact: 3 (High)

-

Reactivity: 2 (Moderate)

-

Chronic: 2 (Moderate)

Experimental Protocols for Safe Handling

The following protocols are a synthesis of best practices for handling this compound in a research environment.

Personal Protective Equipment (PPE)

A critical aspect of safe handling involves the consistent and correct use of appropriate PPE.

| PPE Item | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield is also recommended.[5] | Protects against splashes and airborne particles. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile with a minimum thickness of 0.11 mm).[6] Always inspect gloves before use and use proper glove removal technique.[8] | Prevents skin contact and absorption. |

| Skin and Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat buttoned to its full length.[2][5] | Protects against skin exposure and contamination of personal clothing. |

| Respiratory Protection | A full-face respirator is required if exposure limits are exceeded or if dust is generated.[2] | Prevents inhalation of toxic dust. |

Storage and Handling Procedures

Proper storage and handling are paramount to preventing accidents.

-

Receiving and Storage:

-

Upon receipt, immediately label the container with the date received and the date opened.[9]

-

Store in the original, tightly closed container in a cool, dry, well-ventilated area.[5][9]

-

Ensure the compound remains wetted with at least 30% water.[6] Regularly inspect water levels (e.g., every six months) and add water as needed.[6]

-

Store away from incompatible materials, heat, sparks, and open flames.[5] Incompatible materials include strong oxidizers, alkalis, heavy metals (copper, lead, zinc), and reducing agents.[3]

-

Do not store on uncoated concrete, as this can form friction-sensitive calcium picrate.[3]

-

-

Handling in the Laboratory:

-

Designate a specific area for handling this compound.

-

Ensure adequate exhaust ventilation to prevent the accumulation of particulates.[3]

-

Avoid the formation of dust and aerosols.[7]

-

Use explosion-proof electrical and ventilating equipment.[2]

-

Ground and bond containers and receiving equipment to prevent static discharge.[2]

-

Do not eat, drink, or smoke in the handling area.[2]

-

Wash hands thoroughly after handling.[2]

-

Disposal Protocol

All waste containing this compound must be treated as hazardous waste.

-

Collect all waste in clearly labeled, suitable, and closed containers for disposal.[7]

-

Do not allow the material to dry out in the waste container.

-

Dispose of contents and container in accordance with all local, state, and federal regulations.[2][3]

-

Puncture empty containers to prevent reuse before disposal at an authorized landfill.[3]

Toxicity Data

Understanding the toxicity of this compound is essential for risk assessment.

| Parameter | Value | Species | Route | Source |

| LD50 (Lethal Dose, 50%) | 290 ± 57.5 mg/kg | Male F344 rats | Oral | [10][11] |

| LD50 (Lethal Dose, 50%) | 200 ± 42.9 mg/kg | Female F344 rats | Oral | [10][11] |

| NOAEL (No-Observed-Adverse-Effect Level) | 16.3 mg/kg/day | Newborn rats | Oral (18 days) | [10] |

Chronic exposure to aromatic nitro compounds may lead to liver and kidney damage.[3] Symptoms of acute intoxication by dinitrophenol derivatives include a rapid increase in body temperature, breathing rate, and heart rate.[3]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Immediately call a doctor or Poison Control Center.[2] Give at least 3 tablespoons of water.[3] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[2] |

| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2] |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes. Ensure complete irrigation of the eye. Consult a doctor.[2][3] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical, CO2, water spray, or alcohol-resistant foam.[2][3] For large fires, use water spray, fog, or foam.[3]

-

Hazards: The compound is a flammable solid that can burn and propagate flame easily, even when partially wetted.[3] Combustion products include carbon dioxide (CO2) and nitrogen oxides (NOx).[3]

-

Protective Actions: Wear a self-contained breathing apparatus and protective gloves.[2][3] Alert emergency responders and inform them of the location and nature of the hazard.[3]

Accidental Release Measures

-

Minor Spills:

-

Remove all ignition sources.[3]

-

Avoid contact with the spilled material. Do not touch or walk through it.[3]

-

Prevent dust formation.[7]

-

Dampen spilled solids with water to keep them wet.[12]

-

Use a damp spill response pad to absorb the material.[12]

-

Place the absorbed material in a suitable, closed container for disposal.[7][12]

-

-

Major Spills:

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and hazard relationships for this compound.

Caption: Experimental workflow for the safe handling of this compound.

References

- 1. This compound | C6H3N3O7 | CID 3013916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. This compound | 603-10-1 [amp.chemicalbook.com]

- 5. tntech.edu [tntech.edu]

- 6. auckland.ac.nz [auckland.ac.nz]

- 7. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Information on Picric Acid – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 10. ph.health.mil [ph.health.mil]

- 11. tandfonline.com [tandfonline.com]

- 12. uthsc.edu [uthsc.edu]

Degradation Pathways of 2,3,6-Trinitrophenol in the Environment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3,6-Trinitrophenol (TNP), commonly known as picric acid, is a persistent and toxic environmental pollutant primarily originating from the manufacturing of explosives, dyes, and pharmaceuticals. Its recalcitrant nature, owing to the presence of three electron-withdrawing nitro groups on the aromatic ring, poses significant challenges for environmental remediation. This technical guide provides a comprehensive overview of the primary degradation pathways of TNP in the environment, focusing on microbial, photochemical, and abiotic processes. Detailed experimental protocols, quantitative data on degradation rates, and visual representations of key pathways and workflows are presented to serve as a valuable resource for researchers and professionals working on the bioremediation and environmental fate of this hazardous compound.

Microbial Degradation of this compound

The microbial degradation of TNP is a key process in its natural attenuation. Several bacterial strains have been identified with the capability to utilize TNP as a sole source of carbon, nitrogen, and energy. The primary mechanism involves a reductive pathway initiated by the formation of hydride-Meisenheimer complexes.

Key Microbial Players

A number of bacterial species have been documented to degrade TNP, with the most notable belonging to the genera Rhodococcus, Nocardioides, and Arthrobacter. These microorganisms have demonstrated significant potential for bioremediation applications. For instance, Nocardioides sp. strain CB 22-2 has been shown to mineralize picric acid at rates up to 1.6 mmol/h/g (dry weight) of cells in continuous cultures.[1] Similarly, Rhodococcus sp. strain NJUST16 can utilize picric acid at high concentrations, with optimal degradation occurring at a neutral to slightly basic pH.[2][3]

The Reductive Degradation Pathway

The aerobic degradation of TNP by these specialized bacteria does not proceed through the typical oxidative ring cleavage seen for many aromatic compounds. Instead, it follows a unique reductive pathway:

-

Hydride-Meisenheimer Complex Formation: The initial attack on the electron-deficient aromatic ring is carried out by a hydride ion (H⁻), leading to the formation of a negatively charged sigma complex known as the Hydride-Meisenheimer complex of TNP (H⁻-TNP).[1][4] This reaction is often catalyzed by a two-component enzyme system involving a NADPH-dependent F420 reductase and a hydride transferase.[5]

-

Second Hydride Addition: A second hydride ion is added to form a dihydride-Meisenheimer complex (2H⁻-TNP).[2][5]

-

Nitrite Elimination: An enzyme, a tautomerase, facilitates a proton shift in the 2H⁻-TNP, leading to an aci-nitro form which is then acted upon by a nitrite-eliminating enzyme.[6][7] This results in the release of a nitrite ion (NO₂⁻) and the formation of the hydride-Meisenheimer complex of 2,4-dinitrophenol (H⁻-DNP).[4][6][7]

-

Further Degradation and Ring Cleavage: The H⁻-DNP can be further hydrogenated to a dihydride complex of DNP (2H⁻-DNP), which is then protonated to form 2,4-dinitrocyclohexanone.[6][7] A hydrolase then cleaves the ring of 2,4-dinitrocyclohexanone to produce 4,6-dinitrohexanoate.[6][7] Subsequently, the remaining nitro groups are removed, and the molecule is further metabolized, eventually leading to complete mineralization.[8][9]

Quantitative Data on Microbial Degradation

The efficiency of TNP degradation varies significantly among different microbial strains and is influenced by environmental conditions such as pH, temperature, and the presence of other nutrients.

| Microbial Strain | Initial TNP Concentration | Degradation Rate/Efficiency | Key Conditions | Reference |

| Nocardioides sp. CB 22-2 | up to 40 mM | 1.6 mmol/h/g (dry weight) in continuous culture; 920 µmol/h/g (dry weight) in flasks | Sole carbon and energy source | [1] |

| Rhodococcus sp. NJUST16 | >3.93 mM | Stoichiometric release of nitrite | Optimal pH 7.0-7.5, 30°C; accelerated by yeast extract and peptone | [2][3] |

| Arthrobacter sp. HPC1223 | 1 mM | ~70% degradation in 96 hours | Aerobic, 30°C, pH 7 | [10] |

| Bacillus cereus strain PU | up to 1.3 mM | 539 µmol/h/g (dry cell wt) with stoichiometric release of 2.1 mol nitrite/mol TNP | Aerobic, sole nitrogen and carbon source | [7] |

Photochemical Degradation of this compound

Photochemical degradation, particularly photocatalysis, represents another significant pathway for the removal of TNP from aqueous environments. This process involves the use of semiconductor photocatalysts that, upon irradiation with light of appropriate wavelength, generate highly reactive oxygen species (ROS) capable of degrading organic pollutants.

Photocatalytic Systems

The most commonly studied photocatalysts for TNP degradation are titanium dioxide (TiO₂) and zinc oxide (ZnO).[11] These materials are effective due to their chemical stability, non-toxicity, and low cost. The degradation process is typically initiated by UV or solar irradiation.

Mechanism of Photocatalysis

Upon absorption of photons with energy equal to or greater than their band gap, semiconductor photocatalysts generate electron-hole pairs (e⁻/h⁺). These charge carriers migrate to the catalyst surface and initiate a series of redox reactions:

-

Hole (h⁺) reactions: The photogenerated holes can directly oxidize TNP molecules adsorbed on the catalyst surface or react with water to produce highly reactive hydroxyl radicals (•OH).

-

Electron (e⁻) reactions: The electrons can reduce adsorbed oxygen molecules to superoxide radicals (•O₂⁻), which can further react to form other ROS.

These highly reactive species, particularly •OH, are strong oxidizing agents that can non-selectively attack the TNP molecule, leading to its fragmentation and eventual mineralization into CO₂, H₂O, and inorganic ions.

Quantitative Data on Photochemical Degradation

The efficiency of photocatalytic degradation is dependent on several factors, including the type and concentration of the photocatalyst, the initial concentration of TNP, the pH of the solution, and the intensity of the light source.

| Photocatalyst | Initial TNP Concentration | Degradation Efficiency | Light Source | Key Conditions | Reference |

| ZnO | Not specified | Best results compared to TiO₂ | Medium-pressure Hg lamp and sunlight | Aqueous suspension | [11] |

| TiO₂ | Not specified | Effective | Medium-pressure Hg lamp and sunlight | Aqueous suspension | [11] |

| SnO₂ Quantum Dots/TiO₂ Nanospheres | 8.0 x 10⁻⁵ M | Rate constant varies with pH, catalyst amount, and light intensity | Visible light | Optimal pH, catalyst amount, and light intensity determined | [12] |

Abiotic Degradation of this compound

Besides microbial and photochemical pathways, TNP can also be degraded through other abiotic processes, most notably advanced oxidation processes (AOPs) like the Fenton and photo-Fenton reactions.

Fenton and Photo-Fenton Reactions

The Fenton reaction involves the use of hydrogen peroxide (H₂O₂) and a ferrous iron (Fe²⁺) catalyst to generate hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV-Vis light to photochemically reduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. These processes have been shown to effectively mineralize TNP to nitrate ions, carbon dioxide, and water.[13] The use of ferric ion (Fe³⁺) in the photo-Fenton reaction has been reported to promote the degradation of TNP.[13]

Experimental Protocols

Microbial Degradation Studies

A general workflow for investigating the microbial degradation of TNP is outlined below.

4.1.1. Culture Conditions

-

Minimal Salts Medium: A typical minimal salts medium for cultivating TNP-degrading bacteria may contain (per liter of distilled water): K₂HPO₄ (1.5 g), KH₂PO₄ (0.5 g), MgSO₄·7H₂O (0.2 g), NaCl (0.1 g), CaCl₂·2H₂O (0.01 g), and a trace element solution. TNP is added as the sole carbon and/or nitrogen source at a desired concentration (e.g., 1 mM).

-

Incubation: Cultures are typically incubated at a controlled temperature (e.g., 30°C) on a rotary shaker (e.g., 150 rpm) to ensure aeration.[10]

4.1.2. Analytical Methods for Monitoring Degradation

-

High-Performance Liquid Chromatography (HPLC): TNP concentrations in culture supernatants are quantified using HPLC. A common setup includes a C18 reverse-phase column with a mobile phase consisting of a mixture of methanol and a buffered aqueous solution (e.g., 50 mM phosphate buffer, pH 7.0).[5] Detection is typically performed using a UV-Vis detector at a wavelength where TNP has a strong absorbance (e.g., 354 nm).[8]

-

Nitrite Assay: The release of nitrite into the medium is a key indicator of TNP degradation. Nitrite concentrations can be determined colorimetrically using the Griess reagent.[8]

-

Identification of Intermediates: Intermediates such as 2,4-dinitrophenol and various Meisenheimer complexes can be identified and quantified using HPLC with diode-array detection, as well as by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural elucidation.[8][9]

4.1.3. Enzyme Assays

-

Preparation of Cell-Free Extracts: Bacterial cells are harvested by centrifugation, washed, and resuspended in a suitable buffer (e.g., phosphate buffer, pH 7.4). The cells are then lysed by methods such as sonication or French press, followed by centrifugation to remove cell debris.

-

Hydride Transferase Activity: The activity of hydride transferase can be assayed spectrophotometrically by monitoring the formation of the Hydride-Meisenheimer complex of TNP, which has a characteristic absorbance maximum. The reaction mixture typically contains the cell-free extract, NADPH, F420, and TNP.

Photochemical Degradation Experiments

4.2.1. Experimental Setup

-

Photoreactor: A typical photoreactor consists of a vessel made of a material transparent to the light source (e.g., quartz for UV), a light source (e.g., medium-pressure mercury lamp or a solar simulator), and a stirring mechanism to keep the photocatalyst suspended.

-

Reaction Mixture: An aqueous solution of TNP of a known initial concentration is prepared. The photocatalyst (e.g., ZnO or TiO₂) is added to the solution at a specific loading (e.g., 1 g/L).

-

Irradiation: The suspension is stirred in the dark for a period to reach adsorption-desorption equilibrium before the light source is turned on to initiate the photocatalytic reaction. Samples are withdrawn at regular intervals for analysis.

4.2.2. Analytical Methods

-

TNP Concentration: The concentration of TNP is monitored over time using HPLC, as described in the microbial degradation section.

-

Total Organic Carbon (TOC) Analysis: The extent of mineralization can be assessed by measuring the decrease in TOC in the solution over the course of the reaction.

Conclusion

The environmental degradation of this compound is a complex process involving microbial, photochemical, and abiotic pathways. The microbial degradation, primarily through a reductive pathway involving the formation of Hydride-Meisenheimer complexes, has been demonstrated by several bacterial strains, offering a promising avenue for bioremediation. Photochemical degradation using semiconductor photocatalysts like TiO₂ and ZnO, as well as advanced oxidation processes such as Fenton and photo-Fenton reactions, provide effective alternative or complementary treatment technologies. This guide has summarized the key degradation mechanisms, provided quantitative data on degradation rates and efficiencies, and outlined detailed experimental protocols to aid researchers and professionals in their efforts to understand and mitigate the environmental impact of this hazardous compound. Further research focusing on the optimization of these degradation processes and their application in real-world contaminated environments is crucial for developing sustainable and effective remediation strategies.

References

- 1. Formation of hydride-Meisenheimer complexes of picric acid (2,4, 6-trinitrophenol) and 2,4-dinitrophenol during mineralization of picric acid by Nocardioides sp. strain CB 22-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biodegradation of 2,4,6-trinitrophenol by Rhodococcus sp. isolated from a picric acid-contaminated soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation kinetics of picric acid by Rhodococcus sp.NJUST16 in batch reactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitrite Elimination and Hydrolytic Ring Cleavage in 2,4,6-Trinitrophenol (Picric Acid) Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Degradation of picric acid and 2,6-DNT in marine sediments and waters: The role of microbial activity and ultra-violet exposure [pubs.usgs.gov]

- 7. 2,4,6-Trinitrophenol degradation by Bacillus cereus isolated from a firing range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of Hydride-Meisenheimer Complexes of Picric Acid (2,4,6-Trinitrophenol) and 2,4-Dinitrophenol during Mineralization of Picric Acid by Nocardioides sp. Strain CB 22-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

2,3,6-Trinitrophenol: An Examination of its Potential as a Nitrating Agent in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the inquiry into the use of 2,3,6-trinitrophenol as a nitrating agent in organic chemistry. Following a comprehensive review of available scientific literature, this document concludes that there is no evidence to support the use of this compound as a nitrating agent for organic substrates. This guide will provide a detailed overview of this compound, including its chemical and physical properties. A discussion on the general characteristics of nitrating agents is presented to contextualize why this particular isomer of trinitrophenol is not employed for this purpose, in contrast to the well-established methods of nitration using nitric acid and other reagents.

Introduction to this compound

This compound is a highly nitrated aromatic compound with the chemical formula C₆H₃N₃O₇. It is a structural isomer of the more commonly known 2,4,6-trinitrophenol, or picric acid. While picric acid has been extensively studied and utilized, particularly as an explosive and an acidic compound, information on this compound is comparatively scarce.

The structure of this compound, with nitro groups at both ortho positions and a meta position relative to the hydroxyl group, influences its chemical properties.[1] Like other nitrophenols, it is an acidic compound due to the electron-withdrawing nature of the nitro groups which stabilize the phenoxide anion.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is crucial for understanding its reactivity and potential applications.

| Property | Value | Reference |

| Molecular Formula | C₆H₃N₃O₇ | [1] |

| Molecular Weight | 229.10 g/mol | [1] |

| CAS Number | 603-10-1 | [1] |

| Appearance | Not specified in readily available literature | |

| Melting Point | Not specified in readily available literature | |

| Acidity (pKa) | Not specified in readily available literature | |

| Solubility | Not specified in readily available literature |

The Chemistry of Nitrating Agents

In organic chemistry, a nitrating agent is a chemical reagent that introduces a nitro group (-NO₂) into an organic compound. The most common and fundamental nitrating agent is nitric acid (HNO₃), often used in combination with a stronger acid like sulfuric acid (H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺).

The general mechanism for aromatic nitration is an electrophilic aromatic substitution reaction. The key characteristic of a nitrating agent is its ability to generate or act as a source of an electrophile that can be attacked by an electron-rich substrate, such as an aromatic ring.

Figure 1. Generalized mechanism of aromatic nitration.

Evaluation of this compound as a Potential Nitrating Agent

There is no scientific literature that describes or suggests the use of this compound as a nitrating agent. The reasons for this can be inferred from its chemical structure and the general principles of nitrating agents.

For this compound to act as a nitrating agent, it would need to be a source of an electrophilic nitro group. In principle, this could occur through the cleavage of a C-NO₂ bond to release a nitronium ion or a related electrophilic species. However, the C-NO₂ bonds in nitroaromatic compounds are generally strong and stable. The high electron deficiency of the aromatic ring in this compound, caused by the three nitro groups, would further disfavor the departure of a positively charged nitro group.

Instead, the chemistry of highly nitrated phenols is dominated by their acidic nature and the reactivity of the aromatic ring towards nucleophiles (nucleophilic aromatic substitution), rather than acting as electrophile sources for nitration.

Synthesis of Trinitrophenols

While this compound is not used as a nitrating agent, the synthesis of trinitrophenols is a classic example of aromatic nitration. The direct nitration of phenol with concentrated nitric acid is a highly exothermic and often uncontrollable reaction that can lead to oxidation and the formation of tarry by-products.[2]

A more controlled method involves the initial sulfonation of phenol to form phenolsulfonic acids. The sulfonic acid groups are then displaced by nitro groups upon treatment with nitric acid. This process moderates the reaction and leads to higher yields of the desired trinitrophenol, primarily the 2,4,6-isomer (picric acid).[2]

Figure 2. Common synthetic route to 2,4,6-trinitrophenol.

Safety Considerations

All trinitrophenols, including the 2,3,6-isomer, should be handled with extreme caution. They are classified as flammable solids and are toxic if swallowed or in contact with skin.[1] Dry trinitrophenols can be explosive and are sensitive to heat, friction, and shock.[3] They can form highly sensitive and explosive metal salts (picrates).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn when handling these compounds. Work should be conducted in a well-ventilated fume hood.

Conclusion

References

An In-depth Technical Guide on 2,3,6-Trinitrophenol: A Muted History in Contrast to its Renowned Isomer

A notable scarcity of historical and application-based information surrounds 2,3,6-trinitrophenol, particularly when compared to its well-documented isomer, 2,4,6-trinitrophenol, commonly known as picric acid. While technical data on its physical and chemical properties are available, a detailed account of its discovery, historical applications, and the researchers involved remains largely absent from the scientific and historical record.

This guide presents the available technical information for this compound (CAS 603-10-1), while also drawing a clear distinction with the extensive history of picric acid to provide a comprehensive context for researchers, scientists, and drug development professionals.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. These properties are crucial for its handling, potential applications in organic synthesis, and safety considerations.

| Property | Value |

| Molecular Formula | C₆H₃N₃O₇ |

| Molecular Weight | 229.10 g/mol [1] |

| CAS Number | 603-10-1[1][2][3] |

| Appearance | Information not readily available |

| Melting Point | Information not readily available |

| Boiling Point | Information not readily available |

| Density | Information not readily available |

| IUPAC Name | This compound[1] |

Synthesis and Experimental Protocols

For context, the synthesis of its isomer, 2,4,6-trinitrophenol (picric acid), is extensively documented and typically involves the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.[5][6] A general logical workflow for the synthesis of a trinitrophenol is outlined below. It is important to note that this is a generalized representation and not a validated protocol for this compound.

Caption: A logical workflow illustrating the general steps for the synthesis of a trinitrophenol isomer.

Discovery and History: A Stark Contrast to Picric Acid

The history of 2,4,6-trinitrophenol (picric acid) is rich and dates back to the 18th century. It was first prepared by Peter Woulfe in 1771 from the action of nitric acid on indigo.[7][8] Its identity as a distinct chemical compound was further established in 1841 by Jean-Baptiste Dumas, who named it picric acid from the Greek word "pikros," meaning "bitter," due to its intense taste.[7] Initially used as a yellow dye for silk starting in 1849, its explosive properties were later recognized, leading to its widespread use as a military explosive under names like Melinite and Lyddite.[7][8][9] Picric acid also found applications in medicine as an antiseptic and for treating burns.[7]

In stark contrast, there is no readily available information on the discovery or specific historical applications of this compound. It is plausible that this isomer was synthesized much later, likely as a subject of academic or comparative chemical research rather than for large-scale industrial or military application. Its lack of a prominent historical record suggests it did not possess the same desirable properties as picric acid, either as a dye or an explosive.

Applications and Biological Relevance

Currently, this compound is primarily available as a laboratory chemical and reference standard.[3] Its use appears to be confined to research and development, likely as a reactant or reagent in organic synthesis.[2] There is no significant body of literature suggesting its use in drug development, nor are there any documented signaling pathways or biological mechanisms of action associated with it.

For comparison, 2,4,6-trinitrophenol has been studied for its biological effects, including its toxicity and its use in various biochemical assays, such as the Jaffe reaction for creatinine measurement.[5]

Safety Information

Like other nitrated aromatic compounds, this compound is classified as a hazardous substance. It is a flammable solid and is toxic if swallowed or in contact with skin. Proper personal protective equipment and handling procedures are essential when working with this compound.

Conclusion

While the core requirements of an in-depth technical guide on the discovery and history of this compound cannot be fully met due to a lack of available information, this document provides all accessible technical data for the compound. The significant historical and application gap between this compound and its renowned isomer, 2,4,6-trinitrophenol, is a key finding. For researchers and scientists, this compound remains a compound with a limited and seemingly modern history, primarily serving as a specialized chemical for organic synthesis rather than a substance with a broad and impactful historical legacy. Further archival research into specialized chemical literature may be required to uncover any obscure references to its initial synthesis and characterization.

References

- 1. This compound | C6H3N3O7 | CID 3013916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 603-10-1 [m.chemicalbook.com]

- 3. This compound - CAS - 603-10-1 | Axios Research [axios-research.com]

- 4. CAS No.603-10-1,this compound Suppliers [lookchem.com]

- 5. Picric acid - Wikipedia [en.wikipedia.org]

- 6. US6063967A - Preparation of picric acid - Google Patents [patents.google.com]

- 7. This compound | 603-10-1 | Benchchem [benchchem.com]

- 8. Picric acid | Explosive, Synthesis, Detonator | Britannica [britannica.com]

- 9. Picric Acid’s Volatile History | Science History Institute [sciencehistory.org]

Methodological & Application

Bouin's Fixative: Preparation, Applications, and Protocols for Researchers

Application Notes and Protocols for the preparation and use of Bouin's Fixative, a compound fixative solution leveraging 2,4,6-Trinitrophenol (Picric Acid), for histological applications.

Bouin's solution, a compound fixative developed by French biologist Pol Bouin, is a widely used fixative in histology.[1] Composed of picric acid, formaldehyde, and glacial acetic acid, it is particularly valuable for the fixation of soft and delicate tissues.[1][2][3] This document provides detailed protocols for the preparation and application of Bouin's fixative, with a strong emphasis on the safe handling of its components, particularly the potentially explosive 2,4,6-Trinitrophenol (picric acid).

Principle and Applications

Bouin's fixative is a coagulant fixative that penetrates tissues rapidly and evenly, resulting in excellent preservation of nuclear and cytoplasmic detail.[2] The three components of Bouin's solution each contribute to its overall effect:

-

Picric Acid (2,4,6-Trinitrophenol): This component is responsible for the precipitation of proteins, which helps to preserve cellular structures. It also imparts a yellow color to the tissue, which must be removed before staining.[4] Picric acid's shrinking effect on tissue is counteracted by the swelling effect of acetic acid.[1][2]

-

Formaldehyde: A cross-linking fixative that stabilizes proteins by forming methylene bridges between them.[4] The basophilic effect of formaldehyde on the cytoplasm is balanced by the acidic nature of picric acid, leading to excellent H&E staining results.[1]

-

Glacial Acetic Acid: This component causes controlled swelling of collagen and other connective tissues, counteracting the shrinking effect of picric acid.[1][2] It also lyses red blood cells and can dissolve small iron and calcium deposits.[1][2][5]

Key Applications:

-

Histology: Bouin's fixative is excellent for preserving the morphology of soft and delicate tissues, such as those from the gastrointestinal tract, testes, and endocrine glands.[1][3][6]

-

Trichrome Staining: It is often used as a mordant to enhance the staining of collagen and muscle fibers in trichrome staining methods.[1][2]

-

Embryology: The fixative is suitable for preserving the delicate structures of embryos.

Limitations:

-

Electron Microscopy: Bouin's solution is not recommended for tissues intended for electron microscopy as it does not preserve ultrastructural details well.[1][3]

-

Immunohistochemistry: While it can be used for some immunohistochemical studies, the acidic nature of the fixative can damage certain antigens.

-

Nucleic Acid Preservation: The acidic environment can lead to the hydrolysis of DNA and RNA, making it less suitable for molecular studies.[7]

Quantitative Data Summary

The following tables summarize the composition of standard Bouin's solution and recommended fixation times for various tissue types.

Table 1: Composition of Bouin's Fixative

| Component | Volume (for 100 mL) |

| Saturated Aqueous Picric Acid | 75 mL |

| Formaldehyde (37-40% solution) | 25 mL |

| Glacial Acetic Acid | 5 mL |

Table 2: Recommended Fixation Times

| Tissue Type | Recommended Fixation Time |

| Small Biopsies (e.g., GI biopsies) | 2 - 4 hours[6][8] |

| Larger Specimens (e.g., lymph nodes) | 4 - 18 hours |

| Whole Organs (e.g., rodent testes) | 12 - 24 hours |

Note: It is crucial to avoid prolonged fixation (over 24 hours) as this can lead to excessive hardening and brittleness of the tissue.[9]

Experimental Protocols

Preparation of Bouin's Fixative

Materials:

-

Picric acid (2,4,6-Trinitrophenol), saturated aqueous solution (approx. 1.2%)

-

Formaldehyde (37-40% solution)

-

Glacial Acetic Acid

-

Distilled water

-

Glass or polyethylene bottles with non-metallic caps[10]

-

Graduated cylinders

-

Fume hood

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves (nitrile recommended)[10][11]

Protocol:

-

Carefully measure 75 mL of saturated aqueous picric acid solution into a clean glass or polyethylene bottle.

-

Add 25 mL of formaldehyde (37-40% solution) to the picric acid solution.[12]

-

Slowly add 5 mL of glacial acetic acid to the mixture.[12]

-

Cap the bottle securely (avoiding metal caps) and mix the solution by gentle inversion.

-

Label the bottle clearly with the name of the solution, date of preparation, and appropriate hazard warnings (Flammable, Corrosive, Toxic).

Tissue Fixation Protocol

Materials:

-

Freshly prepared Bouin's fixative

-

Tissue specimens

-

Cassettes for tissue processing

-

70% Ethanol

-

Phosphate Buffered Saline (PBS) or saline

Protocol:

-

Immediately after dissection, place the tissue specimen in a container with a volume of Bouin's fixative that is at least 10-20 times the volume of the tissue.

-

Ensure the tissue is fully submerged in the fixative. For larger specimens, it may be necessary to make small incisions to allow for better penetration.

-

Allow the tissue to fix for the recommended time (see Table 2).

-

After fixation, transfer the tissue to a large volume of 70% ethanol.[12]

-

Change the 70% ethanol several times over a period of 24-48 hours until the yellow color of the picric acid is no longer visible in the ethanol. This step is crucial for optimal staining results.

-

The tissue can now be processed for paraffin embedding according to standard histological procedures.

Safety Precautions: Handling 2,4,6-Trinitrophenol (Picric Acid)

Picric acid is a hazardous substance that requires strict safety protocols. When dry, it is a powerful explosive and is sensitive to heat, shock, and friction.[10][11][13]

-

Always keep picric acid wet. It is typically supplied with at least 30% water.[13] Regularly check the water content and rehydrate as necessary.[13]

-

Never allow picric acid to dry out. [13][14] If you find a container of dry picric acid, do not touch it. Evacuate the area and contact your institution's safety office immediately.[13][15]

-

Avoid contact with metals, metal salts, and bases, as these can form highly explosive picrate salts.[11][16] Use only glass or plastic spatulas and containers.[10][15]

-

Store in a cool, well-ventilated area away from heat sources and incompatible materials.[13][15]

-

Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10][11][15]

-

Handle picric acid and Bouin's solution in a chemical fume hood. [10][11]

-

Dispose of picric acid and Bouin's solution as hazardous waste according to your institution's guidelines.[13]

Visualizations

Caption: Workflow for tissue fixation using Bouin's solution.

Caption: Logical relationships of Bouin's fixative components.

References

- 1. Bouin solution - Wikipedia [en.wikipedia.org]

- 2. waxitinc.com [waxitinc.com]

- 3. Bouin's Fixative - Delta Microscopies [deltamicroscopies.com]

- 4. biomedres.us [biomedres.us]

- 5. Bouin's Fixative - Delta Microscopies [deltamicroscopies.com]

- 6. webpath.med.utah.edu [webpath.med.utah.edu]

- 7. djas.org [djas.org]

- 8. Bouin's Fixative Recipe [thelabrat.com]

- 9. biognost.com [biognost.com]

- 10. concordia.ca [concordia.ca]

- 11. ehs.wisc.edu [ehs.wisc.edu]

- 12. Bouinâs fluid fixation — The Open Lab Book v1.0 [theolb.readthedocs.io]

- 13. ehs.ua.edu [ehs.ua.edu]

- 14. usbio.net [usbio.net]

- 15. auckland.ac.nz [auckland.ac.nz]

- 16. uthsc.edu [uthsc.edu]

Application Note: HPLC Analysis of 2,3,6-Trinitrophenol in Water Samples

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 2,3,6-trinitrophenol (picric acid) in water samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for researchers, scientists, and professionals in environmental monitoring and drug development who require accurate determination of this compound. The method involves direct injection or a pre-concentration step using solid-phase or liquid-liquid extraction for enhanced sensitivity. Chromatographic separation is achieved on a reversed-phase C18 column with an isocratic mobile phase, providing reliable and reproducible results.

Introduction

This compound, a related isomer of the more common 2,4,6-trinitrophenol (picric acid), is a nitroaromatic compound. Due to its potential toxicity and use in various industrial processes, its presence in water sources is a significant environmental and health concern. High-Performance Liquid Chromatography (HPLC) offers a specific and sensitive technique for the determination of this compound in aqueous matrices. This application note provides a detailed protocol for this analysis.

Principle

The method is based on the separation of this compound from other components in a water sample using reversed-phase HPLC. The sample is injected into the HPLC system, and the components are separated on a C18 analytical column based on their differential partitioning between the stationary phase and the mobile phase. A UV detector is used for the detection and quantification of the analyte. For samples with very low concentrations, a pre-concentration step involving solvent extraction can be employed to achieve lower detection limits.[1][2]